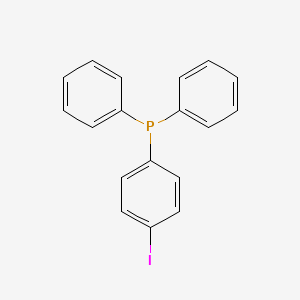

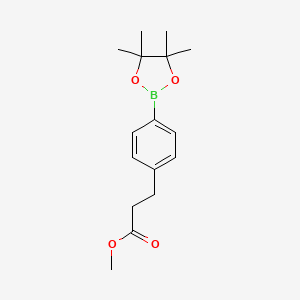

![molecular formula C28H14N2O8 B3178296 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid CAS No. 49546-06-7](/img/structure/B3178296.png)

4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid

Overview

Description

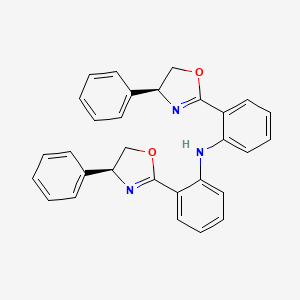

The compound “4,4’-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid” is a chemical substance with the molecular formula C28H14N2O8 and a molecular weight of 506.42 .

Molecular Structure Analysis

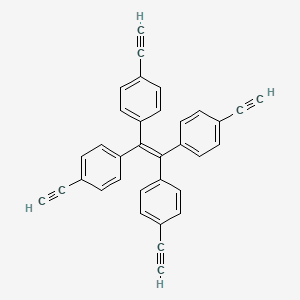

The molecular structure of this compound is complex, as suggested by its IUPAC name. It appears to contain a phenanthroline core structure, which is a polycyclic aromatic compound with nitrogen atoms .Scientific Research Applications

Synthesis and Structural Analysis

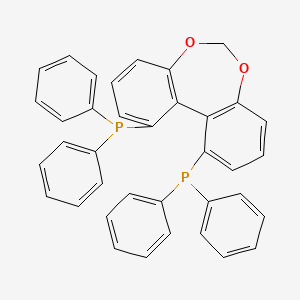

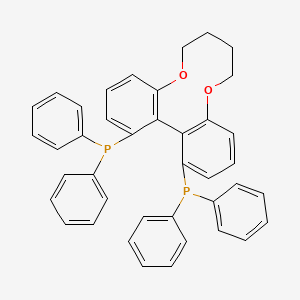

- This compound has been utilized in the synthesis of organotin carboxylates, where it forms part of the structure. The structural characteristics of these compounds have been studied, revealing "S" shaped monomer structures and unidentate coordination, contributing to the understanding of supramolecular architectures and their potential applications in antitumor activities (Xiao et al., 2017).

Optoelectronic and Photovoltaic Properties

- The compound has shown significance in the design and synthesis of electron acceptors for bulk-heterojunction devices. Its incorporation into naphthalene diimide-based non-fullerene acceptors has led to promising power conversion efficiencies, highlighting its potential in solar cell technology (Doli Srivani et al., 2016).

Metal-Organic Frameworks and Controlled Drug Release

- A notable application of this compound is in the construction of metal-organic frameworks (MOFs) with unique structural features. These MOFs demonstrate good controlled drug release properties, indicating potential uses in pharmaceutical delivery systems (Di-Chang Zhong et al., 2014).

Luminescence and Magnetic Properties

- The compound has been explored in the synthesis of coordination polymers, where it contributes to enhanced luminescent selectivity and tunable magnetic properties. This application is crucial in the development of new materials for sensing and magnetic applications (G. Ren et al., 2018).

In Situ Ligand Substitution and Photocatalysis

- An innovative approach involving in situ ligand substitution in metal-organic frameworks using this compound has been researched. This method enhances the stability and functionality of the frameworks, with applications in photocatalysis for CO2 reduction (Xiang-Jing Kong et al., 2021).

Protective Effects in Medical Applications

- The compound has been employed in the synthesis of coordination polymers that exhibit protective effects against bacterial infections and sepsis in medical settings, suggesting its importance in healthcare applications (Heng-yuan Zhang et al., 2020).

Sensing Behavior and Photocatalytic Properties

- It has been used in the creation of novel materials with specific sensing behaviors towards anions and photocatalytic properties for dye degradation, indicating its utility in environmental monitoring and remediation (Peiyang Gu et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[13-(4-carboxyphenyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14N2O8/c31-23-17-9-11-19-22-20(26(34)30(25(19)33)16-7-3-14(4-8-16)28(37)38)12-10-18(21(17)22)24(32)29(23)15-5-1-13(2-6-15)27(35)36/h1-12H,(H,35,36)(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNACRJFIOLJWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037076 | |

| Record name | 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49546-06-7 | |

| Record name | 4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)

![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)